molecular formula C12H17N3O2 B6515952 1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methylpiperazine CAS No. 950264-38-7

1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methylpiperazine

Cat. No. B6515952
CAS RN: 950264-38-7
M. Wt: 235.28 g/mol
InChI Key: XWVDNGQDABMQIS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group, oxazole ring, carbonyl group, and methylpiperazine ring would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The oxazole ring and carbonyl group, in particular, might be expected to be reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methylpiperazine” would require appropriate safety precautions. Without specific safety data for this compound, it’s difficult to provide detailed information on potential hazards .

properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-14-4-6-15(7-5-14)12(16)10-8-11(17-13-10)9-2-3-9/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVDNGQDABMQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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